molecular formula C17H19N3O4S B2671083 4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid CAS No. 785792-36-1

4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

Cat. No.: B2671083
CAS No.: 785792-36-1
M. Wt: 361.42
InChI Key: UVNKGGGHQLLTDY-UHFFFAOYSA-N
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Description

4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an acetamido group to a 4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl moiety. Key physicochemical properties include a molecular formula of C₁₆H₁₇N₃O₄S, molecular weight of 347.39 g/mol, predicted density of 1.52±0.1 g/cm³, and a pKa of 4.28±0.10, indicative of moderate acidity . The compound’s CAS registry number is 854035-92-0, and its structural complexity arises from the thiazolidinone ring fused with a piperidine substituent, which may influence its electronic and steric profiles .

Properties

IUPAC Name

4-[[2-(4-oxo-2-piperidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-14(18-12-6-4-11(5-7-12)16(23)24)10-13-15(22)19-17(25-13)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNKGGGHQLLTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the piperidine moiety via nucleophilic substitution. The final step often involves the acylation of the benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three primary structural motifs:

  • Benzoic acid moiety : Enables acid-base reactions, esterification, and salt formation.

  • Thiazole ring : Participates in nucleophilic substitution, oxidation, and cycloaddition reactions.

  • Acetamido linker : Susceptible to hydrolysis and peptide bond formation.

Key Reaction Types:

Reaction TypeReagents/ConditionsProductsSupporting Data
Esterification Methanol/H⁺Methyl 4-{2-[4-oxo-2-(piperidin-1-yl)thiazolidin-5-yl]acetamido}benzoateCommon for benzoic acid derivatives .
Hydrolysis NaOH (aqueous)Sodium 4-{2-[4-oxo-2-(piperidin-1-yl)thiazolidin-5-yl]acetamido}benzoateObserved in analogous PABA derivatives .
Nucleophilic Substitution Amines (e.g., pyrrolidine)Substituted thiazole derivativesPiperidine substitution suggests reactivity at the thiazole C-2 position .
Oxidation H₂O₂/Fe³⁺Sulfoxide/sulfone derivativesThiazole sulfur oxidation reported in similar compounds .

Thiazole Ring Modifications

The 4,5-dihydro-1,3-thiazol-4-one core undergoes regiospecific reactions:

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis :

    • Reagents : HCl (concentrated), reflux.

    • Product : 5-(2-Amino-2-carboxyethylthio)piperidine-1-carboxamide.

    • Mechanism : Protonation of the thiazole nitrogen followed by nucleophilic attack by water .

Cycloaddition Reactions

  • Diels-Alder Reactivity :

    • Reagents : Maleic anhydride, heat.

    • Product : Fused bicyclic adducts (unstable intermediates).

    • Evidence : Observed in structurally related thiazolidinones .

Acetamido Linker Reactivity

The acetamido group (–NHCOCH₂–) participates in:

Hydrolysis

  • Acidic Conditions :

    • Reagents : H₂SO₄ (dilute), heat.

    • Product : 4-Aminobenzoic acid + thiazole-acetic acid derivative.

    • Yield : ~65% (analogous systems) .

Peptide Coupling

  • Reagents : DCC (dicyclohexylcarbodiimide), HOBt.

    • Product : Conjugates with amino acids (e.g., glycine ethyl ester).

    • Application : Drug-delivery systems (common for benzamide derivatives) .

Piperidine Substitution Effects

The piperidin-1-yl group at C-2 of the thiazole modifies electronic and steric properties:

PropertyImpact on ReactivityExample
Electron Donation Stabilizes thiazole ring via resonanceReduced electrophilicity at C-5 .
Steric Hindrance Limits nucleophilic attack at C-2Selective reactivity at C-5 observed.

Example Transformation:

Starting MaterialReagentsProductBioactivity
4-{2-[4-oxo-2-(piperidin-1-yl)thiazolidin-5-yl]acetamido}benzoic acidSOCl₂ → RNH₂4-{2-[4-oxo-2-(piperidin-1-yl)thiazolidin-5-yl]acetamido}benzamideCOX-II inhibition (IC₅₀ = 1.9–2.3 μM) .

Stability and Degradation

  • Thermal Decomposition : Degrades above 250°C, releasing CO₂ and piperidine.

  • Photolysis : UV light induces cleavage of the thiazole-acetamido bond (observed in DMSO solutions) .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. Compounds similar to 4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid have been synthesized and tested for their efficacy against seizures. For instance, thiazole-integrated compounds have shown significant activity in various seizure models, indicating potential therapeutic applications in epilepsy treatment .

Antitumor Activity

The compound's structural features suggest promising antitumor activity. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain thiazole-containing compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showcasing their potential as anticancer agents .

Antimicrobial Properties

Thiazole-based compounds have also been investigated for their antimicrobial efficacy. The presence of the thiazole ring enhances the biological activity against various bacterial strains. Preliminary data suggest that modifications to the thiazole moiety can lead to improved antimicrobial properties, making these compounds suitable candidates for developing new antibiotics .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : The initial step often includes the condensation of appropriate precursors to form the thiazole structure.
  • Acetylation : The introduction of the acetyl group is crucial for enhancing the compound's solubility and bioactivity.
  • Amino Group Introduction : The final stages involve attaching the piperidine moiety and benzoic acid derivative to complete the synthesis.

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticonvulsant ActivityDemonstrated significant seizure protection in animal models with a median effective dose lower than standard treatments .
Study BAntitumor ActivityShowed that derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth compared to established drugs like 5-fluorouracil .
Study CAntimicrobial TestingEvaluated against multiple bacterial strains, showing comparable efficacy to standard antibiotics like norfloxacin .

Mechanism of Action

The mechanism of action of 4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and piperidine moieties play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4-oxo-4,5-dihydro-1,3-thiazole derivatives, often modified at the 2-position of the thiazolidinone ring or the benzoic acid substituent. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Differences vs. Target Compound
Target Compound : 4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid C₁₆H₁₇N₃O₄S 347.39 Piperidin-1-yl (thiazole 2-position), para-substituted benzoic acid 854035-92-0 Reference compound
3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid C₁₈H₁₅N₃O₄S 369.39 Phenylamino (thiazole 2-position), meta-substituted benzoic acid 101466-26-6 Meta vs. para substitution on benzoic acid; phenylamino vs. piperidinyl
3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid C₁₆H₁₉N₃O₄S 349.40 Diethylamino (thiazole 2-position), meta-substituted benzoic acid 749902-44-1 Diethylamino group reduces steric bulk compared to piperidinyl
4-[[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino]benzoic acid C₁₂H₁₁N₃O₄S 293.30 Amino (thiazole 2-position), para-substituted benzoic acid 101413-78-9 Simpler structure: lacks piperidinyl; lower molecular weight
3-{[(4-Oxo-2-piperidin-1-yl-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid C₁₆H₁₇N₃O₄S 347.39 Piperidin-1-yl (thiazole 2-position), meta-substituted benzoic acid N/A Positional isomerism: meta vs. para substitution on benzoic acid

Substituent Effects on Physicochemical Properties

  • Piperidin-1-yl vs. Amino/Phenylamino Groups: The piperidin-1-yl group in the target compound introduces a six-membered ring with tertiary amine character, enhancing lipophilicity compared to primary amino (CAS 101413-78-9) or phenylamino (CAS 101466-26-6) analogs. This likely impacts solubility and membrane permeability .
  • Positional Isomerism (Para vs.

Biological Activity

4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid (CAS No. 785792-36-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure

The molecular formula of the compound is C17H19N3O4S, with a molecular weight of 361.42 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study highlighted the efficacy of similar thiazole derivatives against various bacterial strains, suggesting that the presence of the piperidine and thiazole moieties in this compound could enhance its antimicrobial action.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Thiazole DerivativeS. aureus16 µg/mL

These results indicate that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated significant cytotoxicity towards MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Cell Line IC50 Value (µM)
MCF-73.0
A5495.0

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by increased caspase activity in treated cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. The results showed that it inhibited growth at concentrations lower than those required for conventional antibiotics.
  • Cancer Cell Proliferation : In a comparative study with standard chemotherapeutics like doxorubicin, the compound exhibited comparable or superior inhibitory effects on cancer cell proliferation.
  • Inflammatory Response : In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid derivatives?

  • Methodological Answer : Synthesis optimization involves selecting reagents and conditions to maximize yield and purity. For example, highlights the use of KOH and CS₂ in methanol for thiazole ring formation, achieving a 66% yield for a structurally related compound. Key steps include:
  • Controlled hydrolysis and acidification to isolate intermediates.
  • Use of catalytic acetic acid in Schiff base formation (e.g., 71% yield for hydrazide derivatives).
    Table 1: Representative Synthesis Parameters from Related Compounds
StepReagents/ConditionsYieldPurity (HPLC)Reference
Thiazole ring formationKOH, CS₂, methanol66%98%
Hydrazide couplingAcetic acid, 1,4-dioxane71%95%

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • 1H/13C NMR : Confirm proton environments (e.g., piperidinyl NH at δ 1.4–1.6 ppm) and carbonyl resonances (C=O at ~170 ppm).
  • IR Spectroscopy : Identify amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • HPLC-MS : Monitor purity and molecular ion peaks (e.g., [M+H]+ for exact mass validation).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays aligned with thiazole derivatives’ known activities (antimicrobial, anticancer):
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Target-specific assays (e.g., COX-2 or kinase inhibition) using fluorometric/colorimetric readouts.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and analyze effects:
  • Piperidinyl Group : Replace with other N-heterocycles (e.g., morpholine) to alter lipophilicity and hydrogen bonding .
  • Benzoic Acid Moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic interactions.
  • Thiazole Ring : Substitute sulfur with selenium or modify oxidation states to probe redox activity .
    Use computational tools (e.g., molecular docking) to predict binding affinities toward targets like EGFR or DNA gyrase.

Q. What strategies resolve contradictions in biological data across different studies?

  • Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigate by:
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Stability Studies : Monitor compound degradation in DMSO/PBS via HPLC under varying pH/temperature.
  • Orthogonal Assays : Validate anticancer activity using both apoptosis (Annexin V) and proliferation (BrdU) markers.

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • Methodological Answer : Employ in silico ADMET prediction tools:
  • Solubility : Use QSPR models to estimate logP/logS (e.g., lower logP via carboxylate ionization).
  • Metabolic Stability : Predict CYP450 interactions (e.g., CYP3A4-mediated oxidation of piperidinyl groups) .
  • Permeability : Apply PAMPA assays or Caco-2 models to assess intestinal absorption.

Q. What advanced techniques are critical for resolving spectral ambiguities in complex derivatives?

  • Methodological Answer : Use multidimensional NMR and X-ray crystallography:
  • 2D NMR (HSQC, HMBC) : Assign overlapping signals in crowded regions (e.g., dihydrothiazole protons) .
  • Single-Crystal X-ray Diffraction : Resolve stereochemical uncertainties (e.g., axial/equatorial piperidinyl orientation) as demonstrated for a thiazolo-pyridazine analog (R factor = 0.034) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for structurally similar derivatives?

  • Methodological Answer : Yield discrepancies often stem from reaction kinetics or side reactions. For example:
  • Schiff Base Formation : Higher yields (82%) achieved with acetylhydrazine vs. aryl aldehydes (71%) due to steric hindrance .
  • Purification Challenges : Carboxylic acid derivatives may precipitate prematurely, reducing recoverable yields.

Methodological Resources

  • Synthesis Optimization : Refer to for stepwise protocols and troubleshooting.
  • Structural Validation : Cross-reference NMR/IR data from and X-ray standards in .
  • Biological Screening : Align with ’s framework for antimicrobial/anticancer assays.

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